1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Descripción general

Descripción

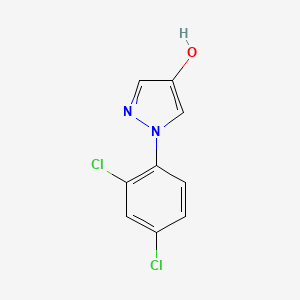

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a hydroxyl group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2,4-dichlorobenzaldehyde with appropriate reagents. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

Cyclization of Hydrazones:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

-

Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: The reaction is typically carried out in an acidic medium.

-

Reduction: : The compound can be reduced to form the corresponding hydrazine derivative.

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.

-

Substitution: : The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Reagents: Nucleophiles such as amines or thiols.

Conditions: The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced hydrazine derivatives, and substituted phenyl derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol is primarily studied for its potential as a pharmacophore in drug development. It exhibits:

- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. In vitro studies indicate significant reductions in nitric oxide production in activated microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .

- Antimicrobial Activity : Research has demonstrated that this compound possesses notable antimicrobial properties against various pathogens. For instance, it exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus and 0.30 µg/mL against Escherichia coli, indicating strong bactericidal effects .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bactericidal |

| Candida albicans | 40 | Moderate Activity |

Agrochemicals

The compound is explored for its potential use as a pesticide or herbicide. Its ability to interfere with biological pathways in pests makes it suitable for agricultural applications. Studies have indicated that pyrazole derivatives can disrupt critical metabolic processes in target organisms .

Biological Research

In biological research, this compound serves as a tool compound to investigate the effects of pyrazole derivatives on various biological systems. Its role in studying enzyme inhibition and cellular signaling pathways is particularly noteworthy.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific derivatives outperforming standard antibiotics like ciprofloxacin .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of this compound, highlighting its potential to reduce inflammatory markers in microglial cells. The findings suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Mecanismo De Acción

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets may include cyclooxygenase (COX) enzymes and other related proteins.

Comparación Con Compuestos Similares

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

1-(2,4-dichlorophenyl)-2-imidazole-1-yl-ethanol: This compound also contains a 2,4-dichlorophenyl group but has an imidazole ring instead of a pyrazole ring.

2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: This compound contains a triazole ring and a hexyl chain, making it structurally different but still related due to the 2,4-dichlorophenyl group.

The uniqueness of this compound lies in its specific pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring with a dichlorophenyl substituent and a hydroxyl group, which contribute to its unique pharmacological properties. Recent studies have highlighted its potential applications in treating various diseases, particularly those involving inflammatory and infectious processes.

Antimicrobial Activity

This compound has shown notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.22 µg/mL, indicating potent antimicrobial activity .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bactericidal |

| Candida albicans | 40 | Moderate Activity |

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit the inflammatory response in microglia, which are implicated in neurodegenerative diseases like Parkinson's disease. In vitro studies have shown that these compounds can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells . This suggests a potential therapeutic role in neuroinflammation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays indicated that derivatives of this pyrazole exhibited cytotoxic effects against various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics . For example, certain derivatives demonstrated significant inhibition of cancer cell proliferation, highlighting their potential as anticancer agents.

Study on Antimicrobial Efficacy

A comprehensive study synthesized several derivatives of this compound and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. The study concluded that the presence of chlorine atoms could be crucial for the antimicrobial potency of these compounds .

Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers synthesized derivatives and assessed their ability to mitigate neuroinflammation induced by LPS. The findings revealed that certain compounds effectively reduced inflammatory markers in vitro, suggesting their potential utility in treating neurodegenerative conditions .

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOFJPJDYVWHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281916 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77458-39-0 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77458-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.